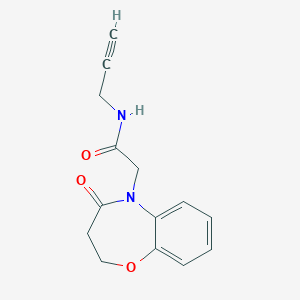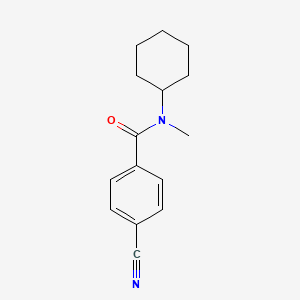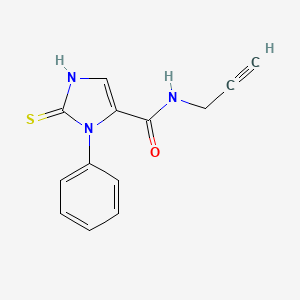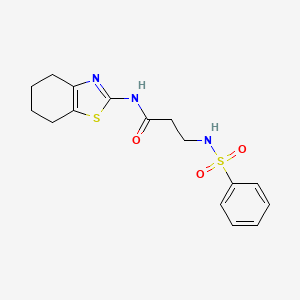![molecular formula C17H15N3O2 B7466146 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one, also known as THPI, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPI is a heterocyclic compound that contains a pyridine and an indole ring, which makes it a versatile scaffold for the design of novel drugs.
作用機序
The mechanism of action of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes such as cell growth, proliferation, and differentiation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one specifically targets the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one inhibits the activity of protein kinases such as AKT, which is involved in cell survival and proliferation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one inhibits the production of inflammatory cytokines such as TNF-α and IL-1β, which reduces the recruitment of immune cells to the site of inflammation. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one is its versatility as a scaffold for the design of novel drugs. The pyridine and indole rings in 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one provide a range of functional groups that can be modified to improve its pharmacological properties. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development. One of the limitations of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one. One direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one. Another direction is to design and synthesize analogs of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one that have improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to elucidate the specific protein kinases that are targeted by 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one and the downstream signaling pathways that are affected. This will provide insight into the potential therapeutic applications of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one in various diseases.
合成法
The synthesis of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one involves the reaction of 1H-pyridin-2-one with 1,3,4,5-tetrahydroindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid and the pyridinone, followed by cyclization to form the 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one scaffold. The yield of 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one synthesis is typically around 50-60%.
科学的研究の応用
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Inhibition of protein kinases can lead to the suppression of cancer cell growth and proliferation. 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, 3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-12(5-3-8-18-16)17(22)20-9-7-15-13(10-20)11-4-1-2-6-14(11)19-15/h1-6,8,19H,7,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDDVQJODTGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)



![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)
![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)

![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)